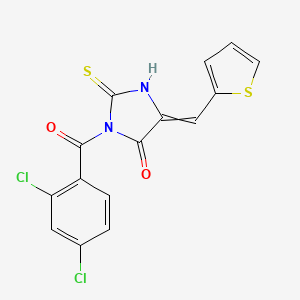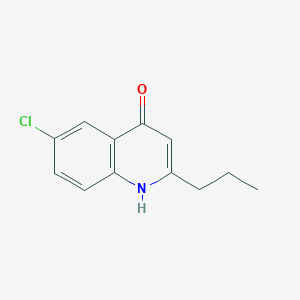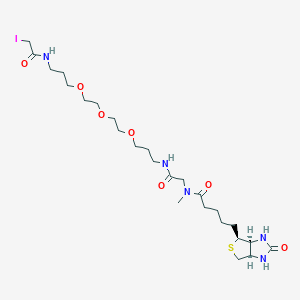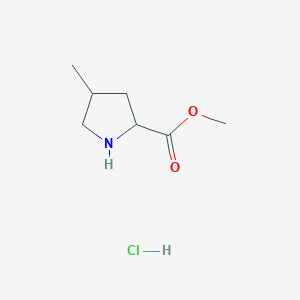![molecular formula C21H15ClN2O6 B13713435 [(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)
[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety. It is often used in fluorescence-based applications due to its ability to emit light upon excitation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with appropriate amines under controlled conditions to form the desired product . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Utilized in diagnostic assays and as a marker in biological studies.
Industry: Applied in the development of fluorescent dyes and materials for various industrial applications
Mecanismo De Acción
The mechanism of action of [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride involves its interaction with specific molecular targets. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is exploited in various assays and imaging techniques to track and analyze biological processes. The molecular pathways involved include the absorption of light energy and the subsequent emission of light at a different wavelength .
Comparación Con Compuestos Similares
[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride is unique due to its specific structural configuration and fluorescent properties. Similar compounds include:
5 (6)-Carboxyfluorescein: Known for its use in fluorescence microscopy and flow cytometry.
2’,4’,5’,7’-Tetrabromo-3’,6’-dihydroxy-3-oxo-spiro[phthalan-1,9’-xanthene]-6-carboxylic acid: Used in similar applications but with different spectral properties.
6-Iodoacetamidofluorescein: Utilized for selective labeling of proteins and peptides.
These compounds share similar applications but differ in their specific chemical properties and spectral characteristics, making [(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]azanium;chloride a unique and valuable tool in scientific research.
Propiedades
Fórmula molecular |
C21H15ClN2O6 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride |
InChI |
InChI=1S/C21H14N2O6.ClH/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21;/h1-9,24-25H,22H2,(H,23,26);1H |
Clave InChI |
ISZKWXZXDTXKKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)N[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





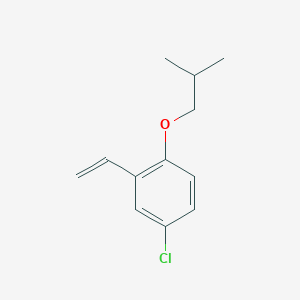
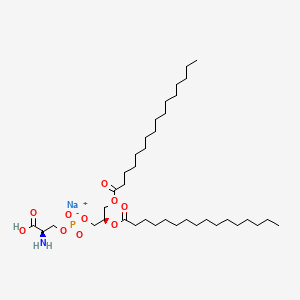
![[(Z)-(4-methoxyphenyl)methylideneamino]urea](/img/structure/B13713380.png)
![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine](/img/structure/B13713395.png)
